Aldehyde-benzyl-PEG5-alkyne

Descripción

BenchChem offers high-quality Aldehyde-benzyl-PEG5-alkyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aldehyde-benzyl-PEG5-alkyne including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

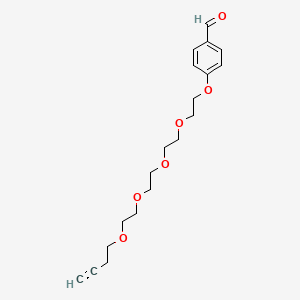

C19H26O6 |

|---|---|

Peso molecular |

350.4 g/mol |

Nombre IUPAC |

4-[2-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |

InChI |

InChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2 |

Clave InChI |

AALNWPTUBYAKQV-UHFFFAOYSA-N |

SMILES canónico |

C#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aldehyde-benzyl-PEG5-alkyne: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde-benzyl-PEG5-alkyne is a versatile heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, and its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Experimental methodologies and quantitative data are presented to enable researchers to effectively utilize this powerful chemical tool.

Introduction to Aldehyde-benzyl-PEG5-alkyne

Aldehyde-benzyl-PEG5-alkyne is a rationally designed chemical entity featuring three key functional components: an aldehyde group, a terminal alkyne, and a polyethylene (B3416737) glycol (PEG) spacer. This unique combination of functionalities allows for sequential and orthogonal conjugation reactions, making it an invaluable tool for linking different molecular entities.

-

Aldehyde Group: Provides a reactive handle for conjugation to molecules containing amine or hydrazide functionalities through the formation of Schiff bases or hydrazones.

-

Alkyne Group: Serves as a key component in "click chemistry," most notably the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for forming stable triazole linkages.[1]

-

PEG5 Spacer: The pentaethylene glycol (PEG5) chain is a flexible, hydrophilic spacer that enhances the solubility and bioavailability of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[2][3]

-

Benzyl (B1604629) Group: The benzyl moiety provides a rigid scaffold adjacent to the aldehyde, which can influence the spacing and orientation of the conjugated molecule.

The molecular structure and key properties are summarized in the table below.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of Aldehyde-benzyl-PEG5-alkyne is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₆O₆ | [4] |

| Molecular Weight | 350.41 g/mol | [4] |

| IUPAC Name | 1-(4-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)phenyl)methanone | N/A |

| Canonical SMILES | C#CCOCCOCCOCCOCCOc1ccc(C=O)cc1 | [5] |

| Appearance | Typically a pale yellow oil or solid | General Knowledge |

| Solubility | Soluble in most organic solvents (e.g., DMSO, DMF, DCM) and has some aqueous solubility due to the PEG chain. | General Knowledge |

Table 1: Physicochemical Properties of Aldehyde-benzyl-PEG5-alkyne.

Synthesis of Aldehyde-benzyl-PEG5-alkyne

Proposed Synthetic Pathway

The overall synthetic strategy involves the sequential attachment of the PEG chain and the alkyne group to a benzaldehyde (B42025) precursor.

Caption: Proposed synthetic workflow for Aldehyde-benzyl-PEG5-alkyne.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines a plausible method for the synthesis of Aldehyde-benzyl-PEG5-alkyne.

Step 1: Synthesis of 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209) (Precursor)

This step follows a standard Williamson ether synthesis.[6][7]

-

Materials: 4-hydroxybenzaldehyde, propargyl bromide, potassium carbonate (K₂CO₃), acetone.

-

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield 4-(prop-2-yn-1-yloxy)benzaldehyde.[8]

-

Step 2: PEGylation of 4-(Prop-2-yn-1-yloxy)benzaldehyde

This step involves the attachment of the PEG5 chain. A more direct approach would be to use a pre-formed PEG5 chain with a good leaving group.

-

Materials: 4-(Prop-2-yn-1-yloxy)benzaldehyde, 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane (B1667890) (Br-PEG4-Br), sodium hydride (NaH), anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

To a solution of 4-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add a solution of Br-PEG4-Br (1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction at room temperature overnight and monitor by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired Aldehyde-benzyl-PEG5-alkyne.

-

Step 3: Purification and Characterization

The final product should be purified to a high degree for use in sensitive biological applications.

-

Purification: High-performance liquid chromatography (HPLC) is the recommended method for final purification.[1][]

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (B52724) is commonly employed.

-

-

Characterization: The structure and purity of the final compound should be confirmed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

HPLC: To determine the purity.

-

Applications in Bioconjugation: The CuAAC "Click" Reaction

The terminal alkyne on Aldehyde-benzyl-PEG5-alkyne makes it an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click" reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it suitable for conjugating molecules to sensitive biomolecules.[10]

General Workflow for CuAAC Bioconjugation

Caption: General workflow for a CuAAC bioconjugation reaction.

Detailed Experimental Protocol for CuAAC

This protocol provides a general procedure for conjugating Aldehyde-benzyl-PEG5-alkyne to an azide-modified biomolecule.

-

Materials:

-

Aldehyde-benzyl-PEG5-alkyne

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))

-

Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

-

Procedure:

-

Prepare stock solutions of all reagents. Dissolve Aldehyde-benzyl-PEG5-alkyne and TBTA (if used) in an organic solvent like DMSO. Dissolve the azide-modified biomolecule, CuSO₄, and sodium ascorbate in the reaction buffer.

-

In a reaction vessel, combine the azide-modified biomolecule and Aldehyde-benzyl-PEG5-alkyne (typically in a slight molar excess).

-

Add the CuSO₄ solution to the mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by optimization experiments.

-

Quench the reaction, if necessary, by adding a chelating agent like EDTA.

-

Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) for proteins or reverse-phase HPLC for smaller molecules.[1]

-

Quantitative Data on CuAAC Reaction Efficiency

| Alkyne Type | Relative Reactivity | Time to 90% Conversion (10 µM Cu⁺) | Reference |

| Propargyl amides | High | < 30 min | [11] |

| Propargyl ethers | Moderate-High | ~30-60 min | [11] |

| Phenylacetylene | Moderate | > 60 min | [12] |

Table 2: Representative Reactivity of Different Alkynes in CuAAC Reactions. This data suggests that the propargyl ether moiety in Aldehyde-benzyl-PEG5-alkyne would exhibit good reactivity in CuAAC reactions.

Application in PROTAC Development

A significant application of Aldehyde-benzyl-PEG5-alkyne is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Mechanism of Action

The mechanism of action of a PROTAC involves several key steps, as illustrated in the following diagram.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[13][14]

The Aldehyde-benzyl-PEG5-alkyne linker plays a crucial role in connecting the target protein binder and the E3 ligase ligand, and its length and flexibility can significantly impact the efficiency of ternary complex formation and subsequent protein degradation.

Conclusion

Aldehyde-benzyl-PEG5-alkyne is a highly valuable heterobifunctional linker for researchers in chemistry, biology, and drug discovery. Its unique combination of an aldehyde, a PEG spacer, and an alkyne allows for versatile and efficient conjugation strategies. The detailed synthetic considerations and experimental protocols provided in this guide are intended to facilitate its application in the construction of complex biomolecules and innovative therapeutics like PROTACs. The continued development and application of such sophisticated chemical tools will undoubtedly drive future advancements in medicine and biotechnology.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(prop-2-yn-1-yloxy)benzaldehyde (5651-86-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioclone.net [bioclone.net]

- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on Aldehyde-benzyl-PEG5-alkyne: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental protocols, and core applications of Aldehyde-benzyl-PEG5-alkyne, a heterobifunctional linker critical in the fields of bioconjugation and targeted protein degradation.

Core Chemical Properties and Data

Aldehyde-benzyl-PEG5-alkyne is a versatile chemical tool featuring three key functional components: a terminal aldehyde, a central polyethylene (B3416737) glycol (PEG) spacer, and a terminal alkyne. This unique architecture allows for sequential or orthogonal conjugation strategies. The benzyl (B1604629) group provides aromatic character, and the PEG5 linker enhances solubility in aqueous media, a crucial feature for biological applications.[1][2]

Quantitative Data Summary

| Property | Value | Source/Note |

| Molecular Formula | C₁₉H₂₆O₆ | [3] |

| Molecular Weight | 350.4 g/mol | [3] |

| Monoisotopic Mass | 350.17293854 g/mol | [3] |

| IUPAC Name | 4-(2-(2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethoxy)ethoxy)benzaldehyde | Derived from structure |

| CAS Number | 1378928-83-6 | [4][5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Purity | Typically >95% or >97% | Commercial supplier data[6] |

| Solubility | Soluble in water, DMSO, DMF | PEGylated benzaldehyde (B42025) derivatives are known for their water solubility.[2][7] |

| Storage | Store at -20°C for long-term stability. | [6] |

Spectral Data (Predicted/Typical Ranges)

| Spectrum | Predicted Chemical Shifts (ppm) | Notes |

| ¹H NMR | ~9.8 (s, 1H, -CHO), ~7.8 (d, 2H, Ar-H), ~7.0 (d, 2H, Ar-H), ~4.5 (s, 2H, Ar-O-CH₂), 3.5-3.8 (m, 16H, PEG CH₂), ~4.2 (d, 2H, O-CH₂-C≡), ~2.4 (t, 1H, C≡C-H) | Predicted values based on typical chemical shifts for the respective functional groups.[8] The aromatic protons will show characteristic ortho and meta coupling. The PEG protons will appear as a complex multiplet. |

| ¹³C NMR | ~191 (-CHO), ~163 (Ar-C-O), ~132 (Ar-C), ~130 (Ar-CH), ~115 (Ar-CH), ~79 (≡C-H), ~75 (-C≡), ~70 (PEG -CH₂-O-), ~58 (-O-CH₂-C≡) | Predicted values based on typical chemical shifts.[9][10] |

| Mass Spec. | [M+H]⁺ ≈ 351.1802 | The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns, such as the loss of the aldehyde group or cleavage of the PEG chain.[11] |

Key Applications in Research and Drug Development

The bifunctional nature of Aldehyde-benzyl-PEG5-alkyne makes it a valuable reagent in several advanced research areas:

-

PROTAC® Development: This linker is extensively used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12] The alkyne and aldehyde groups serve as versatile handles to conjugate a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase. The PEG linker provides the necessary spacing and solubility for the PROTAC® to effectively induce the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.[13][14]

-

Bioconjugation and "Click" Chemistry: The terminal alkyne group allows for highly efficient and specific conjugation to azide-modified biomolecules via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click" chemistry.[1] This enables the labeling of proteins, peptides, and other biological macromolecules.

-

Surface Modification and Nanotechnology: The reactive moieties can be used to functionalize surfaces and nanoparticles for various applications in drug delivery and diagnostics.[3]

Experimental Protocols

Synthesis of Aldehyde-benzyl-PEG5-alkyne (General Procedure)

The synthesis of Aldehyde-benzyl-PEG5-alkyne is a multi-step process. While specific, proprietary protocols may vary between suppliers, a general synthetic route can be outlined as follows. This procedure is based on established organic chemistry principles for ether synthesis and functional group manipulations.

Materials:

-

A suitable PEGylated propargyl halide or tosylate (e.g., 1-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)-2-(prop-2-yn-1-yloxy)ethane)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography, solvents for extraction)

Procedure:

-

Williamson Ether Synthesis: To a solution of 4-hydroxybenzaldehyde in an anhydrous solvent, add a slight excess of a suitable base.

-

Stir the mixture at room temperature to form the corresponding phenoxide.

-

Add the PEGylated propargyl halide or tosylate dropwise to the reaction mixture.

-

Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitor by TLC).

-

Cool the reaction to room temperature and filter off any inorganic salts.

-

Remove the solvent under reduced pressure.

-

Work-up and Purification: The crude product is then subjected to an aqueous work-up. The organic layer is extracted, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated.

-

The final product is purified by column chromatography on silica gel to yield pure Aldehyde-benzyl-PEG5-alkyne.

Bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating Aldehyde-benzyl-PEG5-alkyne to an azide-modified biomolecule.

Materials:

-

Aldehyde-benzyl-PEG5-alkyne

-

Azide-modified biomolecule (e.g., protein, peptide)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

A copper-chelating ligand (e.g., THPTA)

-

Amine-free buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

DMSO or DMF for dissolving the linker

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the Aldehyde-benzyl-PEG5-alkyne in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 1 M in water, freshly prepared), and the ligand (e.g., 50 mM in water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in the amine-free buffer.

-

Add the Aldehyde-benzyl-PEG5-alkyne stock solution to the biomolecule solution (typically a 5-10 fold molar excess of the linker).

-

In a separate tube, pre-mix the CuSO₄ and ligand solutions. Add this complex to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

-

Purification: The resulting conjugate can be purified to remove excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography.

PROTAC-Mediated Protein Degradation Workflow and Western Blot Analysis

This workflow outlines the steps to evaluate the efficacy of a PROTAC synthesized using Aldehyde-benzyl-PEG5-alkyne in degrading a target protein in a cellular context.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the synthesized PROTAC for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).

-

-

Western Blotting:

-

Normalize the protein lysates to equal concentrations and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities and normalize the target protein levels to the loading control. This will demonstrate the extent of protein degradation at different PROTAC concentrations and time points.

-

Visualizing Key Pathways and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC molecule, which utilizes the cell's own ubiquitin-proteasome system to induce the degradation of a target protein.

References

- 1. M-PEG-benzaldehyde | AxisPharm [axispharm.com]

- 2. creativepegworks.com [creativepegworks.com]

- 3. Buy Aldehyde-benzyl-PEG5-alkyne [smolecule.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mPEG benzaldehyde [nanocs.net]

- 8. One moment, please... [chemistrysteps.com]

- 9. compoundchem.com [compoundchem.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. Aldehyde-benzyl-PEG5-alkyne | The Rgenetics Project [rgenetics.org]

- 13. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Aldehyde-benzyl-PEG5-alkyne: Structure, Synthesis, and Application in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Aldehyde-benzyl-PEG5-alkyne, a heterobifunctional linker molecule of significant interest in the field of targeted protein degradation. The guide details the core structure of the molecule, outlines a representative synthetic pathway with detailed experimental protocols, and presents its primary application as a crucial component in the construction of Proteolysis-Targeting Chimeras (PROTACs). Quantitative data, including physicochemical properties and typical characterization results, are summarized in structured tables. Furthermore, this document includes mandatory visualizations of the molecule's structure, a conceptual synthetic workflow, and its mechanism of action in PROTAC-mediated protein degradation, all rendered using the Graphviz DOT language.

Core Structure and Physicochemical Properties

Aldehyde-benzyl-PEG5-alkyne is a versatile chemical tool featuring three key functional groups: a terminal aldehyde, a central polyethylene (B3416737) glycol (PEG) chain of five ethylene (B1197577) oxide units, and a terminal alkyne. This specific arrangement of functionalities allows for sequential and orthogonal chemical modifications, making it an ideal linker for constructing complex molecular architectures like PROTACs.

The benzyl (B1604629) group provides a rigid scaffold adjacent to the aldehyde, while the PEG chain imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final PROTAC molecule. The terminal alkyne is a readily accessible handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal ligation reaction.

Table 1: Physicochemical Properties of Aldehyde-benzyl-PEG5-alkyne

| Property | Value |

| Molecular Formula | C₁₉H₂₆O₆ |

| Molecular Weight | 350.41 g/mol |

| IUPAC Name | 1-(4-(aldehydomethyl)phenoxy)-2,5,8,11,14-pentaoxaheptadec-16-yne |

| Canonical SMILES | C#CCOCCOCCOCCOCCOCc1ccc(C=O)cc1 |

| Appearance | Pale yellow to white solid or oil |

| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, DMSO) and water |

Synthesis of Aldehyde-benzyl-PEG5-alkyne: A Representative Protocol

The synthesis of Aldehyde-benzyl-PEG5-alkyne can be conceptualized as a multi-step process. The following is a representative experimental protocol, adapted from established Williamson ether synthesis and alkynylation procedures for similar PEGylated compounds.

Experimental Protocol

Step 1: Synthesis of Mono-tosylated PEG5 (2)

To a solution of pentaethylene glycol (1) (1 equivalent) in dichloromethane (B109758) (DCM) at 0 °C is added p-toluenesulfonyl chloride (TsCl) (1.1 equivalents) and triethylamine (B128534) (TEA) (1.2 equivalents). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude mono-tosylated product (2) , which can be used in the next step without further purification.

Step 2: Synthesis of Benzyl-PEG5-alcohol (4)

4-Hydroxybenzyl alcohol (3) (1 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF). Sodium hydride (NaH) (1.2 equivalents, 60% dispersion in mineral oil) is added portion-wise at 0 °C, and the mixture is stirred for 30 minutes. A solution of mono-tosylated PEG5 (2) (1.1 equivalents) in DMF is then added dropwise. The reaction is stirred at room temperature for 16 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product (4) is purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of Aldehyde-benzyl-PEG5-alcohol (5)

To a solution of Benzyl-PEG5-alcohol (4) (1 equivalent) in DCM is added Dess-Martin periodinane (DMP) (1.5 equivalents). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the aldehyde (5) .

Step 4: Synthesis of Aldehyde-benzyl-PEG5-alkyne (7)

To a solution of Aldehyde-benzyl-PEG5-alcohol (5) (1 equivalent) in anhydrous DMF is added NaH (1.5 equivalents) at 0 °C. After stirring for 30 minutes, propargyl bromide (6) (1.3 equivalents) is added dropwise. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, Aldehyde-benzyl-PEG5-alkyne (7) , is purified by column chromatography.

Table 2: Representative Reaction Parameters and Expected Yields

| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |

| 1 | Pentaethylene glycol, TsCl, TEA | DCM | 0 °C to RT | 13 h | 85-95% |

| 2 | 4-Hydroxybenzyl alcohol, NaH, Mono-tosylated PEG5 | DMF | 0 °C to RT | 16 h | 60-70% |

| 3 | Benzyl-PEG5-alcohol, DMP | DCM | RT | 2 h | 80-90% |

| 4 | Aldehyde-benzyl-PEG5-alcohol, NaH, Propargyl bromide | DMF | 0 °C to RT | 12 h | 50-60% |

Characterization Data

The structure and purity of the synthesized Aldehyde-benzyl-PEG5-alkyne would be confirmed by standard analytical techniques.

Table 3: Typical Characterization Data for Aldehyde-benzyl-PEG5-alkyne

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.88 (s, 1H, -CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.45 (d, J=8.0 Hz, 2H, Ar-H), 4.55 (s, 2H, Ar-CH₂-O), 4.18 (d, J=2.4 Hz, 2H, -O-CH₂-C≡CH), 3.80-3.60 (m, 20H, PEG -CH₂-), 2.42 (t, J=2.4 Hz, 1H, -C≡CH) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 191.9, 162.5, 136.8, 132.0, 115.1, 79.8, 77.4, 71.2, 70.8, 70.6, 70.5, 70.3, 69.7, 69.3, 58.6 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₉H₂₆O₆Na [M+Na]⁺: 373.1627; Found: 373.1625 |

Application in PROTAC Synthesis and Mechanism of Action

Aldehyde-benzyl-PEG5-alkyne is a valuable linker for the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.

A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The aldehyde group of Aldehyde-benzyl-PEG5-alkyne can be used for conjugation to an amine-containing POI ligand via reductive amination. The alkyne group can then be coupled to an azide-functionalized E3 ligase ligand using CuAAC. This modular approach allows for the rapid synthesis of a library of PROTACs with varying linker lengths and attachment points.

PROTAC-Mediated Protein Degradation Pathway

Once the PROTAC is assembled and introduced into cells, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple target protein molecules.

Mandatory Visualizations

Chemical Structure

Caption: Chemical structure of Aldehyde-benzyl-PEG5-alkyne.

Synthetic Workflow

Caption: Hypothetical synthetic workflow for Aldehyde-benzyl-PEG5-alkyne.

PROTAC Mechanism of Action

Caption: Signaling pathway of PROTAC-mediated protein degradation.

An In-Depth Technical Guide to the Mechanism of Action of Aldehyde-benzyl-PEG5-alkyne

For Researchers, Scientists, and Drug Development Professionals

Core Concept: A Bifunctional Linker for Targeted Protein Degradation

Aldehyde-benzyl-PEG5-alkyne is a heterobifunctional linker molecule primarily employed in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.[2] The core function of Aldehyde-benzyl-PEG5-alkyne is to serve as a molecular bridge, connecting a ligand that binds to a target protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase.[1] This proximity, orchestrated by the linker, is the crucial first step in the targeted degradation process.

The structure of Aldehyde-benzyl-PEG5-alkyne features three key components:

-

An Aldehyde Group: This functional group provides a reactive handle for conjugation to a protein of interest ligand or an E3 ligase ligand, typically through the formation of a stable oxime or hydrazone bond.

-

A Benzyl Group: This aromatic moiety offers structural rigidity and can participate in beneficial molecular interactions within the ternary complex.

-

A PEG5 Spacer: The polyethylene (B3416737) glycol (PEG) chain, consisting of five ethylene (B1197577) glycol units, imparts several desirable properties. It enhances the solubility of the resulting PROTAC molecule, provides flexibility, and allows for the optimization of the distance between the target protein and the E3 ligase, which is critical for efficient ubiquitination.

-

A Terminal Alkyne: This group is a key component for "click chemistry," specifically the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the straightforward and robust conjugation to a molecule bearing an azide (B81097) group.[1]

Mechanism of Action in PROTACs

The mechanism of action of a PROTAC incorporating the Aldehyde-benzyl-PEG5-alkyne linker can be summarized in a catalytic cycle:

-

Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands connected by the Aldehyde-benzyl-PEG5-alkyne linker, simultaneously binds to the target protein of interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a POI-PROTAC-E3 ligase ternary complex.[3] The length and flexibility of the PEG5 linker are critical for enabling the formation of a stable and productive ternary complex.[3]

-

Ubiquitination of the Target Protein: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the POI. This results in the formation of a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

-

Recycling of the PROTAC: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.[2]

A prominent example of a target for PROTACs is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogenes such as c-MYC.[4][5] PROTACs that induce the degradation of BRD4 have shown significant anti-tumor activity in various cancer models.[4][6][7] The degradation of BRD4 by a Cereblon-recruiting PROTAC like ARV-825 leads to the downregulation of c-MYC and subsequent cell cycle arrest and apoptosis.[4][5][8]

Quantitative Data on Key Reactions

The efficiency of the conjugation reactions involving the aldehyde and alkyne functionalities of the linker is crucial for the successful synthesis of a PROTAC. Below are tables summarizing representative quantitative data for these reactions.

Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Azide and Various Alkynes

| Alkyne | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | CuI (1 mol%), Et3N (10 mol%) | Cyrene™ | 30 | 12 | 96 | [9] |

| Propargyl alcohol | CuI (1 mol%), Et3N (10 mol%) | Cyrene™ | 30 | 12 | 95 | [9] |

| 1-Heptyne | CuI (1 mol%), Et3N (10 mol%) | Cyrene™ | 30 | 12 | 92 | [9] |

| Ethynyltrimethylsilane | CuI (1 mol%), Et3N (10 mol%) | Cyrene™ | 30 | 12 | 67 | [10] |

| Phenylacetylene | [Cu2(μ-Br)2(tBuImCH2pyCH2NEt2)]2 (0.5 mol%) | Neat | Room Temp | 0.08 | >99 | [11] |

Table 2: Kinetic Analysis of Oxime Ligation with Benzaldehyde Derivatives

| Aminooxy Compound | Catalyst | pH | Second-Order Rate Constant (k2, M⁻¹s⁻¹) | Reference |

| Aminooxyacetyl-peptide | Aniline (B41778) (100 mM) | 7.0 | 8.2 | [12] |

| Aminooxyacetyl-Alexa Fluor 488 | None | 7.0 | - | [12] |

| Aminooxyacetyl-Alexa Fluor 488 | Aniline (100 mM) | 7.0 | - | [12] |

| Aminooxy-containing peptide | p-phenylenediamine (pPDA) | 4-5 | - | [13] |

Experimental Protocols

The following are representative protocols for the key chemical reactions involving the Aldehyde-benzyl-PEG5-alkyne linker in the synthesis of a PROTAC.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the "click" reaction between an azide-functionalized molecule (e.g., a POI ligand) and the alkyne terminus of the Aldehyde-benzyl-PEG5-alkyne linker.

Materials:

-

Azide-functionalized molecule (1.0 eq)

-

Aldehyde-benzyl-PEG5-alkyne (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

Solvent: e.g., a mixture of tert-butanol (B103910) and water (1:1)

Procedure:

-

Dissolve the azide-functionalized molecule and Aldehyde-benzyl-PEG5-alkyne in the t-butanol/water solvent mixture in a reaction vial.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired triazole-linked product.

Protocol 2: Oxime Ligation

This protocol outlines a general method for the conjugation of an aminooxy-functionalized molecule (e.g., an E3 ligase ligand) to the aldehyde terminus of the linker.

Materials:

-

Aldehyde-benzyl-PEG5-alkyne containing molecule (1.0 eq)

-

Aminooxy-functionalized molecule (1.2 eq)

-

Aniline (as catalyst, optional, ~100 mM final concentration)

-

Solvent: e.g., Phosphate buffer (pH 7.0) or DMSO

Procedure:

-

Dissolve the aldehyde-containing molecule in the chosen solvent.

-

Add the aminooxy-functionalized molecule to the solution.

-

If using a catalyst, add aniline to the reaction mixture.

-

Stir the reaction at room temperature. The reaction progress can be monitored by LC-MS. Reaction times can vary from a few hours to overnight.[12][13]

-

The resulting oxime-linked product can often be used directly in biological assays after dilution, or it can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Signaling Pathway: PROTAC-Mediated BRD4 Degradation

Caption: PROTAC-mediated degradation of BRD4 by recruiting the Cereblon E3 ligase.

Experimental Workflow: PROTAC Synthesis

Caption: A representative workflow for the synthesis and analysis of a PROTAC.

Logical Relationship: Bifunctional Nature of the Linker

Caption: Dual reactivity of the Aldehyde-benzyl-PEG5-alkyne linker.

References

- 1. Buy Aldehyde-benzyl-PEG5-alkyne [smolecule.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. Frontiers | ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways [frontiersin.org]

- 6. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG5 Linker in PROTACs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3]

Among the various linker architectures, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design.[4] This in-depth technical guide focuses specifically on the role of the five-unit polyethylene glycol (PEG5) linker, providing a comprehensive overview of its impact on PROTAC design and function, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The Multifaceted Role of the PEG5 Linker

The inclusion of a PEG5 linker in a PROTAC molecule imparts several advantageous properties that are crucial for its overall performance. These can be broadly categorized into its impact on physicochemical properties, ternary complex formation, and pharmacokinetic profile.

Enhancement of Physicochemical Properties

One of the primary challenges in PROTAC development is their often large and hydrophobic nature, which can lead to poor aqueous solubility and limited cell permeability. PEG linkers, being hydrophilic, are instrumental in mitigating these issues.[2][5]

-

Increased Solubility: The ether oxygens in the PEG backbone act as hydrogen bond acceptors, improving the molecule's interaction with aqueous environments and thereby enhancing its solubility.[4] This is not only beneficial for in vitro handling and formulation but can also positively impact oral absorption and overall pharmacokinetic profiles.[4]

-

Modulation of Lipophilicity: The incorporation of a PEG5 linker provides a means to fine-tune the lipophilicity of the PROTAC. A delicate balance between hydrophilicity and lipophilicity is essential for effective cellular uptake.[4]

-

"Molecular Chameleon" Effect: The flexibility of PEG linkers allows them to adopt different conformations. In a hydrophobic environment, such as the cell membrane, the PEG chain can fold to shield its polar groups, presenting a less polar surface and facilitating passive diffusion.[4]

Critical Influence on Ternary Complex Formation

The primary mechanism of action of a PROTAC is the formation of a stable and productive ternary complex between the POI and the E3 ligase. The linker's length, flexibility, and attachment points are paramount in achieving the optimal geometry for this complex.[6]

-

Optimal Spacing: The PEG5 linker provides a specific length that can effectively bridge the distance between the binding sites of the target protein and the E3 ligase. A linker that is too short may cause steric hindrance, preventing complex formation, while an excessively long linker can lead to unproductive binding modes and a less stable complex.[3]

-

Flexibility and Conformational Freedom: The inherent flexibility of the PEG chain allows the two ligands of the PROTAC to independently adopt their most favorable binding orientations with their respective proteins, which is crucial for the stability of the ternary complex.

Impact on Pharmacokinetics

The linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a PROTAC. While specific pharmacokinetic data for PEG5-containing PROTACs is not extensively available in the public domain, general principles suggest that the hydrophilic nature of PEG can reduce nonspecific binding to plasma proteins and may decrease metabolic susceptibility in some cases, potentially prolonging the circulation half-life.[7] However, it is important to note that PEG linkers can also be susceptible to oxidative metabolism.[5]

Quantitative Data on PROTACs Featuring a PEG5 Linker

The optimization of linker length is a critical aspect of PROTAC design, with the PEG5 linker often emerging as a favorable choice in various studies. The following tables summarize quantitative data on the performance of PROTACs incorporating a PEG5 linker, focusing on their degradation efficiency (DC50 and Dmax).

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |

| BRD4 Degrader | BRD4 | Thalidomide | RS4;11 | 0.8 | >98 |

| ERα Degrader | Estrogen Receptor α | VHL | MCF7 | ~1 (for 16-atom linker) | ~95 |

| TBK1 Degrader | TANK-binding kinase 1 | VHL | - | 3 (for 21-atom linker) | 96 |

Note: The data presented is a compilation from various sources and is intended for illustrative purposes. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC structure, cell line, and experimental conditions.[3][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PEG5-containing PROTAC and for key experiments used to evaluate its biological activity.

Synthesis of a PROTAC with a PEG5 Linker

This protocol outlines a general approach for the synthesis of a PROTAC via amide bond formation between a POI ligand and an E3 ligase ligand connected by a PEG5 linker.

Materials:

-

POI ligand with a free amine or carboxylic acid group

-

E3 ligase ligand (e.g., Thalidomide-O-PEG5-acid) with a complementary functional group

-

Coupling agents (e.g., HATU, HOBt, EDC)

-

Base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF, DMSO)

-

Purification supplies (e.g., silica (B1680970) gel, HPLC)

Procedure:

-

Activation of Carboxylic Acid: Dissolve the component containing the carboxylic acid (e.g., Thalidomide-O-PEG5-acid) (1.0 eq) in anhydrous DMF. Add the coupling agent, such as HATU (1.2 eq), and a base like DIPEA (2.0 eq). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.[6]

-

Coupling Reaction: To the activated carboxylic acid solution, add the amine-containing component (1.0-1.2 eq) dissolved in anhydrous DMF.[6]

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot Analysis for Protein Degradation

This is the gold-standard assay to quantify the reduction in the levels of the target protein following PROTAC treatment.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

-

AlphaLISA for Ternary Complex Formation

This assay is a proximity-based method to quantify the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.

Materials:

-

Purified recombinant POI with an affinity tag (e.g., GST-tag)

-

Purified recombinant E3 ligase complex with an affinity tag (e.g., FLAG-tag)

-

PROTAC of interest

-

AlphaLISA acceptor beads conjugated with an antibody against one tag (e.g., anti-GST)

-

AlphaLISA donor beads conjugated with an antibody against the other tag (e.g., anti-FLAG)

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Assay Setup: In a microplate, combine the purified POI, E3 ligase, and varying concentrations of the PROTAC in the assay buffer.

-

Incubation: Incubate the mixture to allow for ternary complex formation.

-

Bead Addition: Add the AlphaLISA acceptor and donor beads to the wells.

-

Signal Detection: Incubate the plate in the dark and then measure the AlphaLISA signal using a compatible plate reader. An increase in the signal indicates the formation of the ternary complex.

-

Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where at high concentrations, the PROTAC saturates both proteins individually, leading to a decrease in the ternary complex and thus the signal.

Visualizing Key Processes

Diagrams created using the DOT language provide a clear visual representation of the complex biological and experimental workflows involved in PROTAC research.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Conclusion and Future Perspectives

The PEG5 linker is a critical component in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex for efficient protein degradation. The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies.[4] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the POI, and the E3 ligase will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties. As more PROTACs with PEG5 and other linkers advance through clinical trials, a wealth of data will become available to further refine our understanding of the structure-activity and structure-property relationships that govern the success of this promising therapeutic modality.

References

- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Core: An In-Depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-driven inhibition to event-driven pharmacology.[1] Instead of merely blocking a protein's function, PROTACs harness the cell's own machinery to eliminate disease-causing proteins entirely.[2] These heterobifunctional molecules are comprised of three key components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3]

The mechanism of action involves the PROTAC molecule simultaneously binding to the POI and an E3 ligase, forming a ternary complex.[4] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome. The PROTAC is then released to catalyze further degradation cycles.[3] While the warhead and E3 ligase ligand determine the target and the recruited degradation machinery, the linker is far from a passive spacer. It plays a critical and active role in the overall efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[3]

The Role of the Linker in PROTAC Efficacy

The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, physicochemical properties, and overall biological activity. Its length, composition, rigidity, and attachment points are all key parameters that must be optimized for each specific target and E3 ligase pair.[][]

-

Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase within the ternary complex. An optimal linker facilitates favorable protein-protein interactions, leading to positive cooperativity and a stable complex, which is essential for efficient ubiquitination.[4] Conversely, a suboptimal linker can lead to steric clashes and an unstable complex.[]

-

Physicochemical Properties: PROTACs are often large molecules that violate traditional drug-like property guidelines, such as Lipinski's Rule of Five. The linker significantly contributes to the overall physicochemical properties, including solubility, permeability, and metabolic stability.[3]

-

Selectivity: The linker can influence the selectivity of the PROTAC for a specific target protein, even when the warhead itself is not highly selective. By promoting a specific ternary complex geometry, the linker can favor the degradation of one protein over others.[3]

Linker Classification and Design Principles

PROTAC linkers can be broadly classified based on their chemical composition and flexibility.

Flexible Linkers

The most common types of flexible linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.

-

Alkyl Chains: These are synthetically straightforward and allow for easy modulation of length. They are generally hydrophobic, which can enhance cell permeability but may decrease aqueous solubility.[2]

-

PEG Chains: The inclusion of ethylene (B1197577) glycol units increases the hydrophilicity of the PROTAC, which can improve solubility.[2] However, PEG linkers can sometimes lead to reduced metabolic stability.[2]

Rigid Linkers

Rigid linkers are designed to constrain the conformational flexibility of the PROTAC, which can pre-organize the molecule for optimal ternary complex formation.

-

Cyclic Moieties: Incorporating structures like piperazine (B1678402) or piperidine (B6355638) rings reduces the number of rotatable bonds.

-

Alkynes and Triazoles: Often introduced via "click chemistry," these groups provide a linear and rigid element to the linker.[]

Data Presentation: Structure-Activity Relationship of Linkers

The optimization of the linker is a critical step in PROTAC development, often requiring the synthesis and evaluation of a library of compounds with varying linker lengths and compositions. The following tables summarize quantitative data for representative PROTACs, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length and Composition on BRD4 Degradation

| PROTAC | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| dBET1 | Thalidomide | PEG | ~13 | 78.8 | >95 |

| dBET6 | Thalidomide | PEG | ~16 | 4.3 | >95 |

| MZ1 | VHL | PEG/Alkyl | ~15 | 25-125 | >90 |

| ARV-825 | Pomalidomide | PEG/Alkyl | ~19 | <1 | >95 |

Data compiled from multiple sources for illustrative purposes. DC50 and Dmax values are cell-line dependent.

Table 2: Systematic Linker Variation for a PI3K/mTOR Dual-Targeting PROTAC

| PROTAC ID | E3 Ligase Ligand | Linker Type | Linker Length | PI3K DC50 (nM) | PI3K Dmax (%) | mTOR DC50 (nM) | mTOR Dmax (%) |

| GP202 | VH032 | C2 Alkyl | 2 | >1000 | <20 | >1000 | <20 |

| GP211 | VH032 | C4 Alkyl | 4 | 245.5 | 65.2 | 198.3 | 70.1 |

| GP261 | VH032 | C6 Alkyl | 6 | 112.8 | 75.4 | 89.7 | 82.3 |

| GP262 | VH032 | C8 Alkyl | 8 | 55.6 | 88.9 | 45.4 | 74.9 |

| GP321 | VH032 | C10 Alkyl | 10 | 98.2 | 72.1 | 120.5 | 65.8 |

Data adapted from a study on PI3K/mTOR dual-targeting PROTACs, highlighting the "hook effect" with both very short and very long linkers.[1]

Experimental Protocols

Accurate and reproducible assessment of PROTAC activity is crucial for establishing a robust structure-activity relationship. Below are detailed methodologies for key experiments in PROTAC linker development.

Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths (Click Chemistry Approach)

This protocol describes a convergent synthesis strategy to rapidly generate a library of PROTACs with different linker lengths using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Materials:

-

Warhead functionalized with a terminal alkyne.

-

E3 ligase ligand (e.g., pomalidomide) functionalized with a terminal azide (B81097).

-

PEG or alkyl linkers of varying lengths with terminal azide and alkyne functionalities.

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O).

-

Sodium ascorbate (B8700270).

-

Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), water.

-

Tris(2-carboxyethyl)phosphine (TCEP).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

-

Purification supplies (e.g., preparative HPLC).

Procedure:

-

Preparation of Precursors: Synthesize or procure the alkyne-functionalized warhead and azide-functionalized E3 ligase ligand.

-

Click Reaction: a. In a reaction vial, dissolve the alkyne-functionalized warhead (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a 1:1 mixture of DMF and water. b. Add sodium ascorbate (0.5 eq) to the solution. c. In a separate vial, prepare a solution of CuSO4·5H2O (0.1 eq) and TBTA (0.1 eq) in DMF/water. d. Add the copper/TBTA solution to the reaction mixture. e. Stir the reaction at room temperature for 12-24 hours, monitoring progress by LC-MS.

-

Purification: a. Upon completion, dilute the reaction mixture with DMSO and filter. b. Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.

-

Characterization: Confirm the identity and purity of the synthesized PROTACs by LC-MS and NMR.

Protocol 2: Ternary Complex Formation Assay (AlphaLISA)

This protocol outlines a proximity-based assay to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Recombinant tagged POI (e.g., GST-tagged BRD4).

-

Recombinant tagged E3 ligase complex (e.g., His-tagged VHL-ElonginB-ElonginC).

-

PROTAC of interest.

-

AlphaLISA anti-tag acceptor beads (e.g., anti-GST).

-

AlphaLISA streptavidin-donor beads.

-

Biotinylated anti-tag antibody (e.g., biotinylated anti-His).

-

Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

-

384-well microplate.

-

AlphaLISA-compatible plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare a mixture of the tagged POI and tagged E3 ligase complex in assay buffer.

-

Assay Incubation: a. To the wells of a 384-well plate, add the POI/E3 ligase mixture. b. Add the serially diluted PROTAC. c. Incubate at room temperature for 1 hour to allow for ternary complex formation.

-

Bead Addition: a. Prepare a mixture of AlphaLISA acceptor beads and biotinylated antibody in assay buffer. b. Add this mixture to the wells. c. Incubate in the dark at room temperature for 1 hour. d. Prepare a solution of streptavidin-donor beads in assay buffer. e. Add the donor bead solution to the wells under subdued light. f. Incubate in the dark at room temperature for 30-60 minutes.

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

Protocol 3: In-Cell Ubiquitination Assay (NanoBRET™)

This protocol describes a live-cell assay to measure the ubiquitination of a target protein upon PROTAC treatment.

Materials:

-

HEK293 cells.

-

Expression vector for NanoLuc®-POI fusion protein.

-

Expression vector for HaloTag®-Ubiquitin fusion protein.

-

Transfection reagent.

-

Opti-MEM® I Reduced Serum Medium.

-

HaloTag® NanoBRET™ 618 Ligand.

-

NanoBRET™ Nano-Glo® Substrate.

-

PROTAC of interest.

-

Luminometer with 460nm and >600nm filters.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-Ubiquitin expression vectors. Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for 4 hours to allow for labeling of the HaloTag®-Ubiquitin.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC and incubate for the desired time (e.g., 1-4 hours).

-

Substrate Addition and Signal Detection: a. Add the NanoBRET™ Nano-Glo® Substrate to the wells. b. Immediately measure the donor (460nm) and acceptor (618nm) emission signals using a luminometer.

-

Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates an increase in POI ubiquitination.

Protocol 4: Protein Degradation Assay (Western Blot)

This protocol provides a standard method for visualizing and quantifying the degradation of a target protein.

Materials:

-

Cell line expressing the POI (e.g., MCF7 for ERα).

-

PROTAC of interest.

-

Cell culture medium and supplements.

-

PBS (phosphate-buffered saline).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibody against the POI.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

ECL chemiluminescence substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and incubate with the primary antibodies overnight. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: a. Add the ECL substrate and capture the chemiluminescent signal. b. Quantify the band intensities and normalize the POI signal to the loading control. c. Calculate the percentage of protein remaining compared to the vehicle-treated control to determine DC50 and Dmax values.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, with profound effects on its biological activity. A deep understanding of the structure-activity relationships of different linker types is essential for the rational design of potent and selective protein degraders. The systematic variation of linker length, composition, and rigidity, guided by robust quantitative assays, will continue to be a cornerstone of PROTAC development, paving the way for novel therapeutics that can target the previously "undruggable" proteome. The ongoing advancements in structural biology and computational modeling will further illuminate the intricate interplay between the linker and the ternary complex, accelerating the discovery of next-generation protein degraders with enhanced therapeutic potential.

References

The Core of Connection: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a chemical philosophy that emphasizes reactions that are modular, high-yielding, and tolerant of a wide variety of functional groups.[1] This reaction facilitates the covalent ligation of two molecular building blocks—one functionalized with an azide (B81097) and the other with a terminal alkyne—to exclusively form a stable 1,4-disubstituted 1,2,3-triazole linkage.[2][3] Its operational simplicity, mild reaction conditions, and remarkable reliability have cemented its status as an indispensable tool in medicinal chemistry, chemical biology, and drug discovery.[4][5]

The CuAAC reaction offers significant advantages over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers.[2][6] In contrast, the copper-catalyzed variant proceeds rapidly at room temperature, even in aqueous environments, and is highly specific for the 1,4-isomer.[6] This exquisite control and efficiency, with a rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction, has propelled its widespread adoption for creating complex molecular architectures and bioconjugates.[3][6]

The Catalytic Cycle: Mechanism of Action

The remarkable efficiency and regioselectivity of the CuAAC reaction are governed by a catalytic cycle mediated by a copper(I) species. While the precise mechanism involves multiple reversible steps and coordination complexes, the generally accepted pathway involves the sequential activation of the alkyne and the azide.[2]

The cycle begins with the coordination of the copper(I) catalyst to the terminal alkyne, which acidifies the terminal proton and facilitates its removal to form a key copper-acetylide intermediate.[2][7] The azide then coordinates to this copper center, positioning it for intramolecular attack on the activated alkyne. This leads to the formation of a six-membered copper-containing ring (a metallacycle).[] Subsequent rearrangement and protonolysis cleave the copper-carbon bond, releasing the stable 1,4-disubstituted triazole product and regenerating the active Cu(I) catalyst for the next cycle.[]

Key Reaction Parameters and Quantitative Data

The robustness of the CuAAC reaction is evident in its tolerance for a wide range of conditions and the high efficiency typically observed. The selection of catalyst source, ligands, and solvents can be optimized for specific applications, particularly in sensitive biological systems.

| Parameter | Typical Value / Condition | Notes |

| Rate Acceleration | 10⁷ - 10⁸ fold | Compared to the uncatalyzed thermal Huisgen cycloaddition.[3][6] |

| Catalyst Source | Cu(II)SO₄ with a reducing agent | In situ generation of Cu(I) from Cu(II) salts with sodium ascorbate (B8700270) is most common.[9][10] |

| Cu(I) salts (e.g., CuI, CuBr) | Can be used directly but are prone to oxidation.[2] | |

| Catalyst Loading | 0.5 - 5 mol% | Can be as low as 25-50 ppm in optimized systems.[11] |

| Ligands | THPTA, TBTA | Tris-(hydroxypropyltriazolylmethyl)amine (THPTA) is common for aqueous/biological media.[10][12] |

| Reducing Agent | Sodium Ascorbate | Used in slight excess to maintain the copper in the +1 oxidation state.[6][9] |

| Solvents | Aqueous buffers, t-BuOH/H₂O, DMF, DMSO | Highly versatile; reaction rate is often accelerated in water.[6][13] |

| pH Range | 4 - 12 | Demonstrates remarkable stability across a broad pH range.[3][6] |

| Temperature | Room Temperature | Elevated temperatures are generally not required.[2][6] |

| Reaction Time | Minutes to a few hours | Often complete within 1-4 hours, sometimes faster.[11][12] |

| Yields | > 90% | The reaction is known for its high efficiency and minimal byproduct formation.[2][13] |

Experimental Protocols

The setup for a CuAAC reaction is straightforward. Below are two representative protocols: a general procedure for small molecule synthesis and a specific protocol adapted for bioconjugation.

General Protocol for Small Molecule Synthesis

This protocol describes a typical setup for reacting an azide with a terminal alkyne.

-

Reactant Preparation : In a suitable reaction vessel, dissolve the azide (1.0 eq) and the terminal alkyne (1.0 - 1.2 eq) in a solvent, such as a 1:1 mixture of tert-butanol (B103910) and water.[12]

-

Catalyst Premix : In a separate vial, prepare a catalyst premix by adding a copper(I)-stabilizing ligand solution (e.g., 0.05 eq of 0.1 M THPTA) to a copper(II) sulfate (B86663) solution (e.g., 0.01 eq of 0.1 M CuSO₄).[12] Mix thoroughly.

-

Reaction Assembly : Add the catalyst premix to the solution containing the azide and alkyne.[12]

-

Initiation : Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (e.g., 0.1 eq of 1 M solution).[12][14]

-

Reaction Monitoring : Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours and can be monitored by TLC or LC-MS.[12]

-

Workup and Purification : Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent. The crude product is then purified, typically by silica (B1680970) gel column chromatography.[12]

Protocol for Bioconjugation

This protocol is adapted for labeling biomolecules (e.g., proteins) in an aqueous buffer.

-

Biomolecule Preparation : In a microcentrifuge tube, prepare a solution of the alkyne-functionalized biomolecule in a suitable buffer (e.g., sodium phosphate (B84403) buffer) to a final desired concentration (e.g., 25-60 µM).[9][10]

-

Azide Addition : Add the azide-functionalized cargo (e.g., a fluorescent dye) to the biomolecule solution. A 10-fold molar excess of the azide reagent is often a good starting point.[14]

-

Catalyst/Ligand Premix : Prepare a fresh premix of CuSO₄ and a water-soluble ligand like THPTA. A 1:5 ratio of CuSO₄ to THPTA is commonly recommended to protect the biomolecule and accelerate the reaction.[9][14] Add this premix to the reaction tube to achieve a final CuSO₄ concentration of 50-250 µM.[10]

-

Initiation : Start the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of approximately 5 mM.[9][10]

-

Incubation : Gently mix the solution and allow the reaction to proceed for 1 hour at room temperature.[9]

-

Workup : The workup procedure is application-dependent and may involve purification via size-exclusion chromatography, dialysis, or affinity purification to remove excess reagents.[15]

References

- 1. An Overview of Recent Advances in Biomedical Applications of Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry [organic-chemistry.org]

- 7. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jenabioscience.com [jenabioscience.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. benchchem.com [benchchem.com]

- 13. bioclone.net [bioclone.net]

- 14. static.igem.wiki [static.igem.wiki]

- 15. bioclone.net [bioclone.net]

An In-depth Technical Guide to the Synthesis of Aldehyde-benzyl-PEG5-alkyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a plausible synthetic pathway for Aldehyde-benzyl-PEG5-alkyne, a heterobifunctional linker molecule crucial in the fields of bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step process commencing with the formation of a key intermediate, 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), followed by the sequential etherification of pentaethylene glycol. This guide provides detailed experimental protocols, a summary of quantitative data, and visualizations of the synthetic pathway to aid researchers in the successful synthesis and application of this versatile molecule.

Introduction

Aldehyde-benzyl-PEG5-alkyne is a valuable chemical tool possessing three key functional groups: an aldehyde, a polyethylene (B3416737) glycol (PEG) chain, and a terminal alkyne. This unique combination allows for orthogonal conjugation strategies, making it an ideal linker for connecting biomolecules or constructing complex molecular architectures. The aldehyde group can react with amines or hydrazides, the alkyne is available for "click" chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), and the PEG spacer enhances solubility and provides flexibility.[1][2] These properties are particularly advantageous in the design of PROTACs, where precise linking of a target protein binder and an E3 ligase ligand is essential for inducing targeted protein degradation.[2]

This guide outlines a logical and experimentally supported synthesis pathway for Aldehyde-benzyl-PEG5-alkyne, based on established chemical transformations.

Proposed Synthesis Pathway

The proposed synthesis of Aldehyde-benzyl-PEG5-alkyne is a multi-step process that can be logically divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate, 4-(prop-2-yn-1-yloxy)benzaldehyde. This step introduces the aldehyde and alkyne functionalities onto an aromatic core.

-

Stage 2: Sequential Williamson Ether Synthesis with Pentaethylene Glycol. This stage involves the attachment of the PEG5 spacer and the benzyl (B1604629) group.

A visual representation of this proposed pathway is provided below.

Figure 1: Proposed synthesis pathway for Aldehyde-benzyl-PEG5-alkyne.

Experimental Protocols

Stage 1: Synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde (Intermediate 1)

This synthesis is achieved through a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide.[3][4][5][6]

Reaction:

Materials:

-

Propargyl bromide (3-bromo-1-propyne)

-

Potassium carbonate (K₂CO₃), finely pulverized

-

Acetone, anhydrous

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Petroleum ether

-

Ethyl acetate (B1210297) (EtOAc)

Procedure: [7]

-

To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (1.0 eq), and acetone.

-

Stir the suspension and add propargyl bromide (1.0 eq) dropwise.

-

Reflux the reaction mixture for 8 hours.

-

After cooling to room temperature, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate by rotary evaporation.

-

Dissolve the residue in dichloromethane and wash twice with water.

-